molecular formula C14H17NO B1311354 8-Oxo-8-phenyloctanenitrile CAS No. 39755-15-2

8-Oxo-8-phenyloctanenitrile

Cat. No.: B1311354
CAS No.: 39755-15-2
M. Wt: 215.29 g/mol
InChI Key: NLBDLAIZVVDXAK-UHFFFAOYSA-N
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Description

8-Oxo-8-phenyloctanenitrile is a chemical compound belonging to the family of nitriles. It is characterized by its molecular formula C14H17NO and a molecular weight of 215.29 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Oxo-8-phenyloctanenitrile can be synthesized through multiple synthetic routes. One common method involves the reaction of 1,8-octanedinitrile with phenylboronic acid in the presence of [2,2]bipyridinyl and palladium (II) acetylacetonate as catalysts. The reaction is carried out in a mixture of water and toluene at 80°C for 24 hours using the Schlenk technique . This method yields the desired compound with an efficiency of approximately 81% .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Oxo-8-phenyloctanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.

Major Products Formed:

    Oxidation: Formation of 8-oxo-8-phenyloctanoic acid.

    Reduction: Formation of 8-amino-8-phenyloctanenitrile.

    Substitution: Formation of various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

8-Oxo-8-phenyloctanenitrile has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 8-Oxo-8-phenyloctanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the modification of cellular signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

8-Oxo-8-phenyloctanenitrile can be compared with other nitrile compounds, such as:

  • 8-Oxo-8-phenyloctanoic acid
  • 8-Amino-8-phenyloctanenitrile
  • 8-Oxo-8-phenylheptanenitrile

Uniqueness: What sets this compound apart is its unique combination of an oxo group and a phenyl group attached to the octanenitrile backbone. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

8-oxo-8-phenyloctanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c15-12-8-3-1-2-7-11-14(16)13-9-5-4-6-10-13/h4-6,9-10H,1-3,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBDLAIZVVDXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448081
Record name 8-oxo-8-phenyloctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39755-15-2
Record name 8-oxo-8-phenyloctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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